![molecular formula C6H6N4 B172512 6-méthyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-73-5](/img/structure/B172512.png)
6-méthyl-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring
Applications De Recherche Scientifique
Anticancer Activity
Epidermal Growth Factor Receptor Inhibition
One of the primary applications of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is their role as inhibitors of the epidermal growth factor receptor (EGFR). Recent studies have synthesized new derivatives that demonstrated potent anti-proliferative activity against various cancer cell lines. For instance, compound 12b exhibited IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colorectal cancer cells, with a remarkable IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) . This highlights the compound's potential as a targeted therapy for cancers associated with EGFR mutations.
Broad-Spectrum Antitumor Agents
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine has been explored for its broad-spectrum antitumor activity. A study reported that a derivative bearing this scaffold showed high inhibitory activity against multiple tumor cell lines, including A549, MCF-7, HepG2, and PC-3. The compound exhibited an IC50 value of 2.24 µM against A549 cells, outperforming doxorubicin in terms of potency . The structure-activity relationship (SAR) studies indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influenced its anticancer efficacy.
Other Therapeutic Applications
Beyond oncology, 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives are being investigated for additional therapeutic applications:
Antimicrobial Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity. This broadens their potential use in treating infections alongside their anticancer properties .
Anti-inflammatory Effects
Some derivatives have shown promise in anti-inflammatory applications. The structural characteristics of these compounds allow them to interact with biological pathways involved in inflammation, providing a dual therapeutic approach .
Summary Table: Key Findings on 6-Methyl-1H-Pyrazolo[3,4-d]pyrimidine
Compound | Target | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|---|
Compound 12b | Wild-type EGFR | 0.016 | A549 | EGFR inhibition |
Compound 12b | Mutant EGFR (T790M) | 0.236 | HCT-116 | EGFR inhibition |
Compound 1a | N/A | 2.24 | A549 | Induces apoptosis |
Compound 1a | N/A | 9.20 | Doxorubicin | Positive control |
Mécanisme D'action
Target of Action
The primary target of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
6-methyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from G1 to S phase . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by 6-methyl-1H-pyrazolo[3,4-d]pyrimidine affects the CDK2/cyclin A2 pathway . This pathway is crucial for cell cycle progression, and its disruption leads to the arrest of the cell cycle, preventing the replication of cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib . It also leads to apoptosis induction within HCT cells .
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazolopyrimidine derivatives have been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation .
Cellular Effects
6-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have shown significant antitumor activity against various cancer cell lines, including MCF-7 and HCT-116 . They have been found to inhibit cell growth and induce apoptosis, a process of programmed cell death .
Molecular Mechanism
The exact molecular mechanism of action of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine is not fully known. It is suggested that it may exert its effects at the molecular level through interactions with biomolecules such as enzymes. For instance, some pyrazolopyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine ring system .
Industrial Production Methods
Industrial production of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyrimidine derivatives with additional oxygen-containing functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar fused ring system.
6-amino-1H-pyrazolo[3,4-d]pyrimidine: A derivative with an amino group at the 6-position
Uniqueness
6-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position enhances its stability and reactivity compared to other derivatives .
Activité Biologique
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The primary mechanism of action for 6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2 activity, this compound disrupts cell cycle regulation, leading to anti-proliferative effects in tumor cells. The structural similarity of pyrazolo[3,4-d]pyrimidines to ATP allows them to mimic adenine binding interactions in kinase active sites, enhancing their efficacy as kinase inhibitors .
Antitumor Activity
6-Methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer properties across various cell lines. Notably:
- A549 Lung Cancer Cells : One derivative exhibited an IC50 value of 2.24 µM, significantly lower than that of doxorubicin (9.20 µM) .
- MCF-7 Breast Cancer Cells : Another analog demonstrated an IC50 value of 1.74 µM, indicating strong anti-proliferative activity .
The flow cytometric analysis revealed that these compounds could induce apoptosis in cancer cells at low micromolar concentrations, suggesting their potential as novel anticancer agents.
Anti-inflammatory Effects
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives also possess anti-inflammatory properties. For instance:
- Compounds demonstrated significant inhibition of COX-2 activity with IC50 values comparable to celecoxib .
- In vivo studies showed substantial reduction in paw edema and granuloma formation in rat models .
Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 (µM) | Reference |
---|---|---|---|
Antitumor | A549 (Lung Cancer) | 2.24 | |
Antitumor | MCF-7 (Breast Cancer) | 1.74 | |
Anti-inflammatory | COX-2 Inhibition | 0.04 | |
In vivo anti-inflammatory | Paw Edema Reduction | N/A |
Case Studies
Several studies highlight the efficacy of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Study : A derivative was synthesized and tested against multiple cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in A549 cells at concentrations as low as 2 µM .
- Inflammation Model : In a carrageenan-induced paw edema model, compounds were found to reduce inflammation significantly compared to standard treatments, suggesting a strong therapeutic potential for inflammatory diseases .
Propriétés
IUPAC Name |
6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-7-2-5-3-8-10-6(5)9-4/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOUWJGODANHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=NNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288740 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-73-5 | |
Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001288740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.